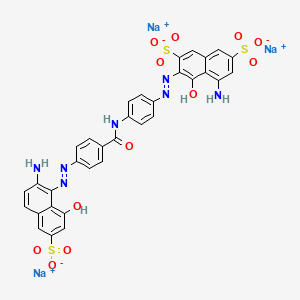

Tall sterols phytosterols

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

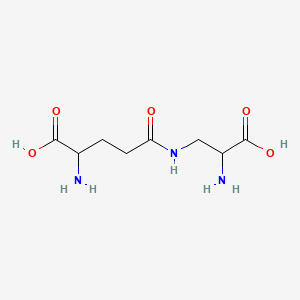

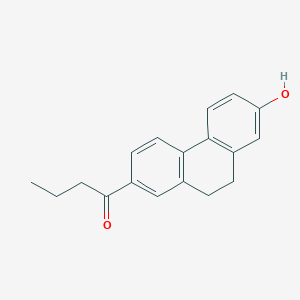

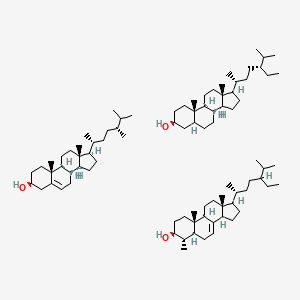

Tall sterols phytosterols are naturally occurring compounds found in plants. They are structurally similar to cholesterol, with minor differences in the side chain. These compounds are integral components of plant cell membranes, contributing to the regulation of fluidity and permeability . Common types of phytosterols include β-sitosterol, campesterol, and stigmasterol .

準備方法

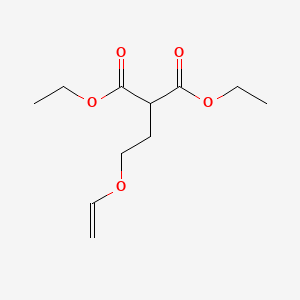

Synthetic Routes and Reaction Conditions: Phytosterols can be extracted from various plant sources, including vegetable oils, nuts, and seeds. The extraction process often involves supercritical fluid extraction, which is efficient and environmentally friendly . Another method involves saponification of tall oil pitch with food-grade caustic soda to hydrolyze phytosterol esters and saponify fatty acids .

Industrial Production Methods: Commercially, phytosterols are isolated from vegetable oils such as soybean oil, rapeseed oil, sunflower oil, or corn oil. They can also be derived from tall oil, a by-product of wood pulp manufacturing . The extracted phytosterols can be hydrogenated to obtain phytostanols, which are then esterified with fatty acids of vegetable origin to produce phytosterol esters .

化学反応の分析

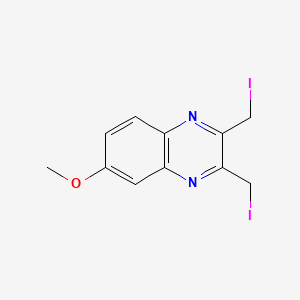

Types of Reactions: Phytosterols undergo various chemical reactions, including oxidation, reduction, and esterification. For instance, they can be hydrogenated to form phytostanols .

Common Reagents and Conditions:

Oxidation: Polyphenol oxidase and peroxidase enzymes catalyze oxidation reactions in plants.

Reduction: Hydrogenation of phytosterols to phytostanols.

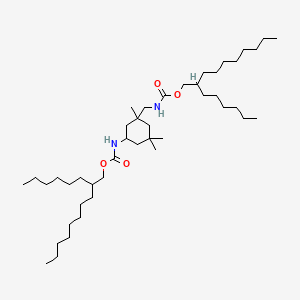

Esterification: Esterification with fatty acids to form phytosterol esters.

Major Products:

Oxidation: Oxidized derivatives of phytosterols.

Reduction: Phytostanols.

Esterification: Phytosterol esters.

科学的研究の応用

Phytosterols have a wide range of applications in various fields:

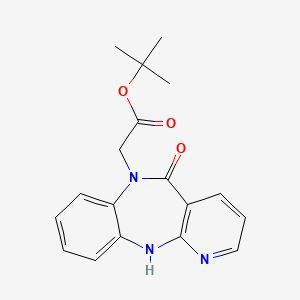

Chemistry: Used as precursors for the synthesis of other compounds.

Biology: Studied for their role in plant cell membrane regulation.

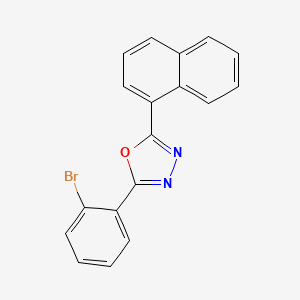

Medicine: Known for their cholesterol-lowering effects, anti-inflammatory, anticancer, and immunomodulatory properties

Industry: Incorporated into functional foods and dietary supplements to promote cardiovascular health.

作用機序

Phytosterols reduce cholesterol absorption in the intestine by competing with cholesterol for incorporation into micelles. This leads to decreased cholesterol levels in micelles, reduced absorption in the intestinal lumen, and increased excretion in feces . They also modulate glucose metabolism by activating AMP-activated kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs) .

類似化合物との比較

Phytosterols are often compared to cholesterol due to their structural similarity. unlike cholesterol, phytosterols are not synthesized by the human body and must be obtained from dietary sources . Similar compounds include:

Phytostanols: Saturated forms of phytosterols with no double bonds in the sterol ring.

Cholesterol: A sterol found in animal cell membranes, structurally similar but with different side chains.

Phytosterols are unique in their ability to lower cholesterol levels and provide various health benefits, making them valuable in both dietary and therapeutic applications .

特性

分子式 |

C87H152O3 |

|---|---|

分子量 |

1246.1 g/mol |

IUPAC名 |

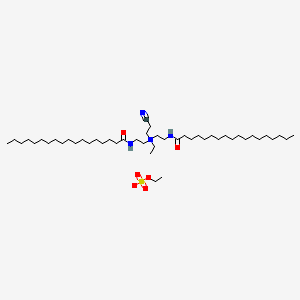

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol;(3S,4S,5S,9R,10S,13R,14R,17R)-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-4,10,13-trimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H52O.C29H52O.C28H48O/c1-8-22(19(2)3)10-9-20(4)24-13-14-26-23-11-12-25-21(5)28(31)16-18-30(25,7)27(23)15-17-29(24,26)6;1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6;1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h11,19-22,24-28,31H,8-10,12-18H2,1-7H3;19-27,30H,7-18H2,1-6H3;9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t20-,21+,22?,24-,25+,26+,27+,28+,29-,30+;20-,21-,22+,23+,24+,25-,26+,27+,28+,29-;19-,20-,22+,23+,24-,25+,26+,27+,28-/m111/s1 |

InChIキー |

PRWFWKDKZMLMRW-BWMZIOJWSA-N |

異性体SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C.CCC(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H]([C@H]4C)O)C)C)C(C)C.C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

正規SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C.CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4C)O)C)C)C(C)C.CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。